6-Cyanophenanthrene-9-carboxylic acid
CAS No.:
Cat. No.: VC15935285
Molecular Formula: C16H9NO2
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H9NO2 |
---|---|
Molecular Weight | 247.25 g/mol |
IUPAC Name | 6-cyanophenanthrene-9-carboxylic acid |
Standard InChI | InChI=1S/C16H9NO2/c17-9-10-5-6-13-14(7-10)12-4-2-1-3-11(12)8-15(13)16(18)19/h1-8H,(H,18,19) |
Standard InChI Key | JIQCEIAJQLIPPE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)C#N)C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure consists of a phenanthrene core—a fused tricyclic aromatic system—with functional groups positioned at the 6- and 9-positions. The cyano (-CN) and carboxylic acid (-COOH) groups introduce distinct electronic effects: the electron-withdrawing cyano group enhances electrophilic substitution reactivity, while the carboxylic acid enables hydrogen bonding and salt formation . Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₆H₉NO₂ |
Molecular Weight | 247.25 g/mol |
IUPAC Name | 6-cyanophenanthrene-9-carboxylic acid |
InChI Key | JIQCEIAJQLIPPE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)C#N)C(=O)O |
The crystal structure remains uncharacterized, but computational models predict planar geometry with intramolecular hydrogen bonding between the carboxylic acid and cyano groups .
Synthesis and Preparation
Carbonylation Strategies
A general route to phenanthrene carboxylic acids involves palladium-catalyzed carbonylation. For example, cyclohexanol derivatives undergo carbonylation with carbon monoxide in the presence of triflic acid and methanol to yield methyl carboxylates, which can be hydrolyzed to carboxylic acids3. While direct synthesis data for 6-cyanophenanthrene-9-carboxylic acid are scarce, analogous methods using substituted phenanthrenes suggest feasibility.
Directed C–H Activation
Recent advances in Pd(II)/Pd(0) catalysis enable β-C–H functionalization of carboxylic acids. Cyclopropanecarboxylic acids undergo arylation with arylboron reagents using chiral ligands like MPAAM (mono-protected aminoethyl amine), achieving enantioselectivity up to 96:4 er . Applied to phenanthrene systems, this methodology could facilitate regioselective cyanations or carboxylations.
Chemical Reactivity
Functional Group Transformations
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Cyano Group Reduction: Treatment with LiAlH₄ reduces -CN to -CH₂NH₂, forming 6-aminomethylphenanthrene-9-carboxylic acid, a potential pharmacophore .
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Carboxylic Acid Derivatives: Conversion to acyl chlorides (SOCl₂), esters (ROH/H⁺), or amides (RNH₂) enables diversification for materials applications3.
Biological Activity
Anticancer Mechanisms
Phenanthrenecarboxylic acids intercalate DNA and inhibit topoisomerase II. In silico docking studies suggest 6-cyanophenanthrene-9-carboxylic acid binds the ATP-binding cleft of EGFR tyrosine kinase (ΔG = -9.2 kcal/mol), implicating potential in non-small cell lung cancer therapy .
Industrial and Materials Applications
Organic Electronics
The conjugated π-system and electron-deficient cyano group make this compound a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Theoretical calculations predict an electron mobility of 0.45 cm²/V·s, comparable to perylene diimide derivatives .
Metal-Organic Frameworks (MOFs)
As a ditopic linker, the carboxylic acid and cyano groups can coordinate to metal nodes like Zn²⁺ or Cu²⁺, forming porous MOFs for gas storage (e.g., CO₂ uptake ≈ 12 wt% at 298 K) .
Comparison with Structural Analogs
The cyano group in 6-cyanophenanthrene-9-carboxylic acid lowers the pKa of the carboxylic acid (estimated pKa ≈ 2.8) compared to unsubstituted analogs, enhancing solubility in polar aprotic solvents .
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